1-(7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
CAS No.: 320416-90-8
Cat. No.: VC1986124
Molecular Formula: C8H8N4O
Molecular Weight: 176.18 g/mol
* For research use only. Not for human or veterinary use.
![1-(7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone - 320416-90-8](/images/structure/VC1986124.png)
Specification
CAS No. | 320416-90-8 |
---|---|
Molecular Formula | C8H8N4O |
Molecular Weight | 176.18 g/mol |
IUPAC Name | 1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone |
Standard InChI | InChI=1S/C8H8N4O/c1-5-7(6(2)13)3-9-8-10-4-11-12(5)8/h3-4H,1-2H3 |
Standard InChI Key | KACMXSAOBZQIQW-UHFFFAOYSA-N |
SMILES | CC1=C(C=NC2=NC=NN12)C(=O)C |
Canonical SMILES | CC1=C(C=NC2=NC=NN12)C(=O)C |
Introduction
Fundamental Characteristics
Chemical Identity and Classification
1-(7-Methyl-[1, triazolo[1,5-a]pyrimidin-6-yl)ethanone is a member of the triazolopyrimidine family, specifically featuring the triazolo[1,5-a]pyrimidine ring system. This heterocyclic scaffold is of significant interest in medicinal chemistry and organic synthesis due to its versatility and biological relevance . The compound is characterized by the fusion of a five-membered 1,2,4-triazole ring with a six-membered pyrimidine ring, where the fusion occurs between the nitrogen at position 1 and the carbon at position 5 of the triazole ring .
Structural Features and Physical Properties
The molecular structure of 1-(7-Methyl- triazolo[1,5-a]pyrimidin-6-yl)ethanone contains three key components: the core triazolopyrimidine bicyclic system, a methyl substituent at the 7-position, and an ethanone (acetyl) group at the 6-position . This arrangement creates a planar heterocyclic system with specific electronic properties that influence its reactivity and potential biological interactions.
Table 1: Physical and Chemical Properties of 1-(7-Methyl- triazolo[1,5-a]pyrimidin-6-yl)ethanone
Synthetic Methods
Classical Synthesis Approaches
The synthesis of 1-(7-Methyl- triazolo[1,5-a]pyrimidin-6-yl)ethanone typically involves multi-step synthetic routes starting from appropriate precursors. According to the literature, one common approach involves the condensation of an appropriate aminotriazole with a β-diketone derivative, followed by cyclization to form the triazolopyrimidine core structure .
The Indonesian Journal of Science & Technology review describes several general methods for synthesizing triazolopyrimidine derivatives, including the condensation of triazolediamine with β-ketoesters in refluxing ethanol using sodium ethanoate as a base . This approach yields the desired triazolopyrimidine core with good efficiency, typically around 79% yield.
Modern Synthetic Strategies
Recent developments in the synthesis of triazolopyrimidine derivatives include more efficient and environmentally friendly approaches. For example, a novel method involving a four-component condensation has been reported, which employs p-toluenesulfonic acid (p-TsOH) as a catalyst in boiling water . This eco-friendly method achieves good yields (81-91%) and represents a significant advancement in synthetic methodology for triazolopyrimidine compounds.
Another modern approach involves the reaction of triazolamine as a binucleophilic reagent with appropriate electrophiles like ethyl malonate. This reaction can be conducted in dimethylformamide (DMF) at 80°C using sodium hydride as a base, achieving excellent yields of up to 94% .
Table 2: Comparison of Synthetic Methods for Triazolopyrimidine Derivatives
Chemical Reactivity
Functional Group Transformations
The reactivity of 1-(7-Methyl- triazolo[1,5-a]pyrimidin-6-yl)ethanone is largely influenced by the presence of the ethanone (acetyl) group at the 6-position. This ketone functionality can undergo typical carbonyl reactions, including:
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Nucleophilic addition reactions with various nucleophiles
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Reduction to the corresponding alcohol
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Oxidation reactions
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Condensation reactions with amines or hydrazines to form imines or hydrazones
Additionally, the triazolopyrimidine core itself can participate in various substitution and addition reactions, particularly at positions that are electronically activated .
Isomeric Forms and Tautomerism
The triazolopyrimidine ring system exhibits interesting tautomeric behavior, which can influence its reactivity and biological properties. Different isomers of triazolopyrimidines (such as [1,5-a], [1,5-c], and [4,3-a]) have distinct electronic distributions and therefore different reactivity patterns . This isomeric diversity highlights the importance of understanding the specific structure-activity relationships of these compounds.
Biological Significance and Applications
Chemical and Synthetic Applications
Beyond its potential biological applications, 1-(7-Methyl- triazolo[1,5-a]pyrimidin-6-yl)ethanone serves as a valuable building block for the synthesis of more complex molecules. The presence of the acetyl group provides a versatile handle for further functionalization, making this compound useful in the development of:
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Advanced heterocyclic systems
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Pharmaceutical intermediates
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Novel materials with specific properties
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Chemical probes for biological studies
Structural Analogs and Derivatives
Related Compounds
Several structural analogs of 1-(7-Methyl- triazolo[1,5-a]pyrimidin-6-yl)ethanone have been reported in the literature, including:
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1-[7-Methyl-2-(pyridin-4-yl) triazolo[1,5-a]pyrimidin-6-yl]ethanone - A pyridine-containing derivative with potential for different biological activities.
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1-[7-Methyl-2-(4-methylphenyl) triazolo[1,5-a]pyrimidin-6-yl]ethanone - A methyl-phenyl substituted variant with modified physicochemical properties .
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7-Methyl- triazolo[1,5-a]pyridin-6-amine - A related structure used in the synthesis of AZD7648, a DNA-dependent protein kinase inhibitor .
Table 3: Comparison of 1-(7-Methyl- triazolo[1,5-a]pyrimidin-6-yl)ethanone with Structural Analogs
Structure-Activity Relationships
The structure-activity relationships of triazolopyrimidine derivatives highlight the importance of specific substitution patterns on their biological activities. Research indicates that modifications at positions 2, 6, and 7 of the triazolopyrimidine core can significantly influence the compounds' pharmacological properties .
Analytical Methods for Characterization
Chromatographic Methods
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are commonly used for the purification and analysis of heterocyclic compounds like 1-(7-Methyl- triazolo[1,5-a]pyrimidin-6-yl)ethanone. These methods are particularly valuable for assessing the compound's purity and for monitoring reactions during synthesis.
Current Research Trends and Future Directions
Emerging Research Areas
Current research on triazolopyrimidine derivatives focuses on several promising areas:
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Development of novel synthetic methodologies for more efficient and environmentally friendly production
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Exploration of new biological targets and therapeutic applications
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Investigation of structure-activity relationships to optimize biological activity
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Applications in materials science and other non-pharmaceutical fields
The continuing interest in triazolopyrimidine derivatives suggests that compounds like 1-(7-Methyl- triazolo[1,5-a]pyrimidin-6-yl)ethanone will remain important in chemical research .
Challenges and Opportunities
Despite the promising potential of triazolopyrimidine derivatives, several challenges remain in their development and application:
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Optimization of synthetic routes for scalable production
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Detailed understanding of their mechanisms of action in biological systems
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Improvement of pharmacokinetic properties for potential therapeutic applications
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Exploration of novel applications beyond traditional pharmaceutical uses
Addressing these challenges presents opportunities for significant advancements in the field of heterocyclic chemistry and its applications.
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